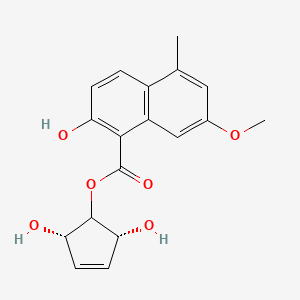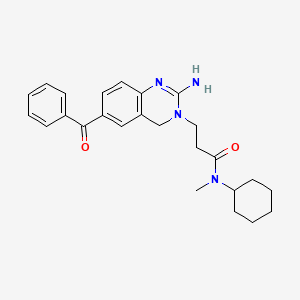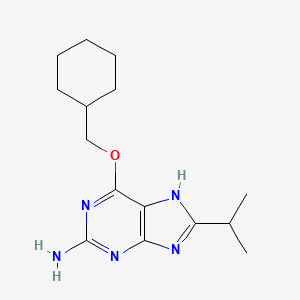
Cyclohexyl-norstatine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexyl-norstatine is a synthetic nonprotein amino acid with the molecular formula C₁₃H₂₅NO₃. It is a derivative of norstatine, which is known for its role as a transition-state mimic in enzyme inhibition. This compound is characterized by the presence of a cyclohexyl group attached to the norstatine backbone, which enhances its hydrophobicity and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohexyl-norstatine can be synthesized through various methods, including the β-lactam synthon method and catalytic enantioselective synthesis. Another method involves the use of chiral phosphoric acid and rhodium acetate as co-catalysts in multi-component reactions of diazoacetates with alcohol/water and imines .
Industrial Production Methods
Industrial production of this compound typically involves scalable and sustainable methods. The use of reusable catalysts and reliable scalability are key factors in industrial synthesis. The catalytic enantioselective synthesis method is particularly favored for its improved safety and environmental benefits .
Chemical Reactions Analysis
Types of Reactions
Cyclohexyl-norstatine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like pyridinium chlorochromate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include cyclohexyl-ketones, cyclohexyl-alcohols, and substituted this compound derivatives .
Scientific Research Applications
Cyclohexyl-norstatine has significant applications in various fields:
Chemistry: It is used as a building block in the synthesis of complex molecules and enzyme inhibitors.
Biology: It serves as a tool for studying enzyme mechanisms and protein interactions.
Industry: It is used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
Cyclohexyl-norstatine exerts its effects by mimicking the transition state of enzyme substrates. It binds tightly to the active site of enzymes, inhibiting their activity. The cyclohexyl group enhances its binding affinity and stability, making it a potent inhibitor of enzymes like renin and HIV-1 protease .
Comparison with Similar Compounds
Similar Compounds
Norstatine: The parent compound, known for its role in enzyme inhibition.
Statine: Another nonprotein amino acid with similar inhibitory properties.
Dipeptide Isosteres: Compounds that mimic the structure of dipeptides and inhibit peptidases.
Uniqueness
Cyclohexyl-norstatine is unique due to the presence of the cyclohexyl group, which enhances its hydrophobicity and stability. This modification improves its binding affinity and makes it a more effective enzyme inhibitor compared to its analogs .
Properties
Molecular Formula |
C13H25NO3 |
|---|---|
Molecular Weight |
243.34 g/mol |
IUPAC Name |
propan-2-yl (2R,3S)-3-amino-4-cyclohexyl-2-hydroxybutanoate |
InChI |
InChI=1S/C13H25NO3/c1-9(2)17-13(16)12(15)11(14)8-10-6-4-3-5-7-10/h9-12,15H,3-8,14H2,1-2H3/t11-,12+/m0/s1 |
InChI Key |
GSYSEQUYQXPNHH-NWDGAFQWSA-N |
Isomeric SMILES |
CC(C)OC(=O)[C@@H]([C@H](CC1CCCCC1)N)O |
Canonical SMILES |
CC(C)OC(=O)C(C(CC1CCCCC1)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Amino-4-(2,4-Dichlorophenyl)-N-Ethylthieno[2,3-D]pyrimidine-6-Carboxamide](/img/structure/B10756492.png)
![3-({2-[(4-{[6-(Cyclohexylmethoxy)-9H-purin-2-YL]amino}phenyl)sulfonyl]ethyl}amino)propan-1-OL](/img/structure/B10756524.png)
![1-[4-(Aminomethyl)benzoyl]-5'-fluoro-1'H-spiro[piperidine-4,2'-quinazolin]-4'-amine](/img/structure/B10756529.png)
![4-{(1e)-3-Oxo-3-[(2-Phenylethyl)amino]prop-1-En-1-Yl}-1,2-Phenylene Diacetate](/img/structure/B10756532.png)
![N-[(1S)-2-{[(1R)-2-(benzyloxy)-1-cyano-1-methylethyl]amino}-1-(cyclohexylmethyl)-2-oxoethyl]morpholine-4-carboxamide](/img/structure/B10756540.png)
![(3r)-3-Cyclopentyl-7-[(4-Methylpiperazin-1-Yl)sulfonyl]-3,4-Dihydro-2h-1,2-Benzothiazine 1,1-Dioxide](/img/structure/B10756544.png)
![3-[5-(2-Nitropent-1-En-1-Yl)furan-2-Yl]benzoic Acid](/img/structure/B10756553.png)

![(1s,2r,3s,4r,5r)-2,3,4-Trihydroxy-N-Octyl-6-Oxa-8-Azabicyclo[3.2.1]octane-8-Carbothioamide](/img/structure/B10756562.png)
![(1R,2R)-N-(2-Aminoethyl)-2-{[(4-methoxyphenyl)sulfonyl]methyl}cyclohexanecarboxamide](/img/structure/B10756568.png)


![N,4-dimethyl-3-[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]benzamide](/img/structure/B10756581.png)

